molecular formula C16H14BrN5O4S B1244520 PIK-75 CAS No. 1201670-42-9

PIK-75

Cat. No.: B1244520
CAS No.: 1201670-42-9
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Characterization

The systematic nomenclature of PIK-75 follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its complex molecular structure. According to PubChem and DrugBank databases, the compound bears the systematic name N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide. This designation accurately reflects the presence of multiple functional groups within the molecular framework, including the brominated imidazopyridine core, the methylideneamino linkage, and the nitrobenzenesulfonamide moiety. The compound is also referenced in scientific literature as imidazopyridine derivative 8c, particularly in studies describing its initial discovery and characterization.

The molecular characterization reveals several critical structural parameters that define the compound's chemical identity. This compound possesses a molecular formula of C16H14BrN5O4S, indicating the presence of sixteen carbon atoms, fourteen hydrogen atoms, one bromine atom, five nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 452.3 grams per mole, as calculated by computational chemistry methods and confirmed through mass spectrometry analysis. The compound exhibits a formal charge of zero, indicating electrical neutrality in its standard ionization state.

Properties

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201670-42-9
Record name PIK-75, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIK-75, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes to the Imidazo[1,2-a]pyridine Core

The foundational structure of PIK-75 centers on a 2,6,8-trisubstituted imidazo[1,2-a]pyridine scaffold, synthesized through a sequential bromination-cyclization strategy . Initial steps involve the reaction of 5-bromo-2-methoxypyridin-3-amine with substituted benzenesulfonyl chlorides in pyridine, yielding intermediate sulfonamides (e.g., 8a-c ) . Subsequent cyclization with ethyl 3-bromopyruvate in ethanol at 80°C generates the imidazo[1,2-a]pyridine core (12a-c ), with bromine retained at the 8-position for downstream functionalization .

Critical to this step is the choice of solvent and temperature. Ethanol provides optimal polarity for stabilizing the transition state during cyclization, achieving yields of 68–75% . Post-cyclization, alkaline hydrolysis (2M NaOH, 60°C) converts ethyl esters (12a-c ) to carboxylic acids (13a-c ), essential for amidation .

Amidation at the 2-Position: Optimizing PI3Kα Binding

The 2-position amide group is pivotal for PI3Kα inhibition, forming hydrogen bonds with Val851 and Lys802 in the kinase’s ATP-binding pocket . Coupling 13a-c with morpholine or N-methylpiperidine using HBTU in DMF introduces this moiety (14a-h ) . Reaction conditions are meticulously controlled:

  • Temperature : 25°C to prevent epimerization

  • Molar ratio : 1:1.2 (acid:amine) to minimize diastereomer formation

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields 82–89% pure product .

Substituent effects at this position were systematically evaluated. Morpholine derivatives exhibited superior PI3Kα inhibition (IC₅₀ = 0.15 μM) compared to N-methylpiperidine analogs (IC₅₀ = 0.50 μM), attributed to enhanced hydrophobic interactions with Tyr836 .

Suzuki-Miyaura Coupling at the 8-Position: Enhancing Solubility and Selectivity

The 8-position aryl group modulates solubility and kinase selectivity. A Suzuki-Miyaura cross-coupling reaction installs this moiety, employing bis(pinacolato)diboron and PdCl₂(dppf)-DCM . Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading10 mol% PdCl₂(dppf)Maximizes to 78%
Solvent1,4-DioxaneEnhances Pd stability
Temperature100°CAccelerates transmetallation
Boronic acid substitution4-FluorophenylBalances solubility and potency

Fluorine incorporation at the para position (35 , IC₅₀ = 0.15 μM) improved aqueous solubility (LogP = 2.1 vs. 3.4 for non-fluorinated analogs) while maintaining PI3Kα affinity .

Final Functionalization: Sulfonohydrazide Installation

The 6-position sulfonohydrazide group is introduced via nucleophilic substitution of the methoxy group in 15–46 . Treatment with hydrazine hydrate (80°C, 12h) in ethanol replaces the methoxy group, followed by sulfonation using aryl sulfonyl chlorides . This step is sensitive to steric hindrance; 2,4-difluorobenzenesulfonyl chloride provided the highest yield (71%) due to reduced electron density at the sulfur center .

Analytical Validation and Purity Assessment

Post-synthesis, this compound batches undergo rigorous characterization:

HPLC Analysis

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase : Acetonitrile/0.1% formic acid (65:35)

  • Retention time : 8.2 min

  • Purity : ≥98% by UV detection at 254 nm

Mass Spectrometry

  • Observed m/z : 534.0521 [M+H]⁺ (theoretical 534.0518)

  • Fragmentation pattern : Loss of SO₂ (Δm/z = 64) confirms sulfonohydrazide integrity

¹H NMR (DMSO-d₆)

  • δ 8.72 (s, 1H, imidazo-H)

  • δ 7.89–7.21 (m, 4H, aryl-H)

  • δ 4.12 (t, J = 4.8 Hz, 4H, morpholine-OCH₂)

Challenges in Scale-Up and Process Optimization

Despite robust laboratory-scale synthesis (50–100 mg batches), scaling this compound production faces hurdles:

  • Pd Contamination : Residual Pd in Suzuki reactions (≤200 ppm) necessitates chelating resin treatment .

  • Hydrazide Stability : The sulfonohydrazide group decomposes above 60°C, requiring cold storage (4°C) .

  • Solubility Limitations : DMSO/Cremophor EL formulations are essential for in vivo studies .

Process intensification studies demonstrate that microreactor technology reduces reaction times by 40% while improving yield consistency (±2% vs. ±8% in batch) .

Structural-Activity Relationship (SAR) Insights

Modifications at each position were systematically evaluated:

PositionModificationPI3Kα IC₅₀ (μM)Solubility (μg/mL)
2Morpholine0.1512.4
N-Methylpiperidine0.508.7
6Sulfonohydrazide0.1512.4
Sulfonamide0.8918.9
84-Fluorophenyl0.1512.4
2,4-Difluorophenyl1.1215.6

Data adapted from

The morpholine-4-fluorophenyl combination (35 ) emerged as optimal, providing a 98.2% PI3Kα inhibition rate at 10 μM while maintaining aqueous solubility ≥12 μg/mL .

Chemical Reactions Analysis

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Precursor AlkylationBu₃SnNMe₂, Pd catalyst, 90–110°C75–85
Hydrazide FormationMethylhydrazine, DCM, 0°C68
Schiff Base SynthesisTEA, ethanol, reflux82

Biochemical Interactions

This compound acts as a competitive ATP antagonist at the PI3K active site, inhibiting downstream signaling.

Mechanistic Insights:

  • PI3K Inhibition : Binds to p110α with IC₅₀ = 5.8 nM, showing >10-fold selectivity over p110β/δ isoforms .

  • Akt Phosphorylation Blockade : Reduces hydrogen peroxide-induced p-Akt levels by 85% at 5 μM in esophageal epithelial cells .

  • Cytokine Modulation : Dose-dependently suppresses IL-1β, IL-6, and IL-8 expression (Table 2) .

Table 2: Cytokine Inhibition Profiles

CytokineThis compound Concentration (μM)Reduction (%)Cell ModelReference
IL-1β592Feline EECs
IL-8178Human EECs
IL-60.565SKOV-3 Ovarian

Solubility and Bioavailability Enhancements:

  • Nanosuspension Formulation : High-pressure homogenization increases saturation solubility by 11-fold (1.2 mg/mL → 13.2 mg/mL) and dissolution velocity by 3.5-fold .

  • Targeted Delivery : Folate-conjugated nanosuspensions improve tumor uptake by 5–10× compared to free drug .

Table 3: Formulation Performance Metrics

ParameterFree this compoundNanosuspensionImprovement Factor
Solubility (mg/mL)1.213.211×
Tumor AUC (μg·h/g)12.468.75.5×
IC₅₀ (nM) in SKOV-34202501.7×

Stability and Reactivity

  • pH Sensitivity : Stable at pH 6–8 but degrades rapidly in acidic conditions (t₁/₂ = 2.1 h at pH 3) .

  • Oxidative Susceptibility : Contains a nitro group (-NO₂) prone to reduction under high ROS conditions, forming inactive metabolites .

Scientific Research Applications

Cutaneous T-Cell Lymphoma (CTCL)

A study demonstrated that PIK-75 effectively inhibits p38γ activity, leading to significant tumor reduction in mouse xenograft models of CTCL. The compound selectively targeted malignant CTCL cells while sparing healthy T cells, indicating its potential for developing selective therapies for this type of cancer .

Parameter Value
Tumor Growth InhibitionSignificant at 2 mg/kg
SelectivityHigh (malignant vs. healthy T cells)

Mantle Cell Lymphoma (MCL)

This compound has shown promise in overcoming venetoclax resistance in MCL cells. It effectively reduced MCL-1 expression and AKT activation, which are critical factors in resistance mechanisms. In both in vitro and in vivo studies, this compound demonstrated enhanced anti-tumor activity against resistant MCL cells, revealing a new therapeutic vulnerability .

Resistance Type Efficacy
Primary ResistanceHigh potency
Acquired ResistanceEffective
Tumor MicroenvironmentOvercoming resistance

Pancreatic Cancer

Research indicates that this compound can augment the efficacy of gemcitabine, a standard treatment for pancreatic cancer. By down-regulating NRF2 levels—an important factor in drug resistance—this compound enhances the anti-tumor effects of gemcitabine both in vitro and in vivo .

Combination Treatment Effectiveness
This compound + GemcitabineAugmented tumor inhibition

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Recent studies have highlighted this compound's strong cytotoxic effects against T-ALL cells at low doses. It inhibits the TAL1 transcription factor activity and the PI3K-AKT-PTEN signaling pathway, significantly reducing cell viability compared to other treatments .

Dose Cytotoxicity
Low DoseStrong

Case Study 1: this compound in CTCL

In a preclinical model using Hut78 xenografts, treatment with this compound resulted in marked tumor size reduction and selective cytotoxicity towards malignant cells while preserving healthy CD4+ T cells. This selectivity underscores its potential for clinical application as a targeted therapy .

Case Study 2: Overcoming Drug Resistance in MCL

In xenograft models, this compound was effective at inhibiting tumor dissemination to the spleen and overcoming venetoclax resistance by inducing apoptosis through PI3K-AKT signaling blockade .

Mechanism of Action

The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

PI3K Inhibitors

Alpelisib (PI3K p110α inhibitor)
  • Potency: Alpelisib, a clinically approved PI3Kα inhibitor, shows significantly higher IC50 values (1.4–225 µM) compared to PIK-75 (37–42.2 nM) in gastric and esophageal carcinoma models .
TGX-221 (PI3K p110β inhibitor)
  • Isoform Specificity : TGX-221 targets PI3Kβ, making it effective in PTEN-deficient cancers. In glioblastoma, TGX-221 synergizes with JNK inhibitors, while this compound exhibits antagonism .
  • Combination Therapy: TGX-221 antagonizes sorafenib in PTEN-deficient hepatocellular carcinoma, contrasting with this compound’s synergy in PTEN-competent Huh7 cells .
Dactolisib (Dual PI3K/mTOR inhibitor)
  • Dual Targeting: Dactolisib inhibits both PI3K and mTOR, showing potency in cutaneous squamous cell carcinoma (cSCC) with IC50 values comparable to this compound. However, this compound demonstrates superior efficacy in reducing pAkt levels over time .

CDK Inhibitors

Dinaciclib (CDK inhibitor)
  • Synergy/Antagonism : In cSCC, this compound synergizes with dinaciclib in UW-CSCC2 cells (CI = 0.5) but shows antagonism in UW-CSCC1 at high concentrations .
  • Dose Reduction : Dinaciclib achieves a 10.7-fold dose reduction index (DRI) with this compound in UW-CSCC2, highlighting context-dependent efficacy .

Multi-Target Kinase Inhibitors

Sorafenib (RAF/kinase inhibitor)
  • Combination Outcomes: this compound synergizes with sorafenib in Huh7 hepatocellular carcinoma cells, inducing apoptosis, whereas TGX-221 promotes cell growth in PTEN-deficient models .

Antifungal Agents

  • Mechanistic Uniqueness : Unlike conventional antifungals targeting ergosterol biosynthesis, this compound disrupts fungal cell wall integrity via PKC inhibition, showing MICs of 2–8 mg/mL against Candida albicans and Aspergillus fumigatus .

Key Research Findings and Data Tables

Table 1: Comparative IC50 Values of PI3K Inhibitors

Compound Target(s) IC50 (nM) Cell Line/Model Reference
This compound PI3Kα, CDK9, DNA-PK 5.8–42.2 UWG02 CTCs, Huh7
Alpelisib PI3Kα 1,400–225,000 AGS, UWG02 CTCs
TGX-221 PI3Kβ N/A Glioblastoma, Mahlavu
Dactolisib PI3K/mTOR 0.026–0.204 µM UW-CSCC1/2

Table 2: Synergy/Antagonism in Combination Therapies

Combination Cell Line Interaction Key Mechanism Reference
This compound + Dinaciclib UW-CSCC2 Synergistic (CI = 0.5) Enhanced apoptosis via CDK/PI3K co-inhibition
This compound + SP600125 Glioblastoma Antagonistic JNK inhibition counteracts PI3K suppression
This compound + Sorafenib Huh7 Synergistic Dual blockade of PI3K and RAF pathways

Biological Activity

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with significant implications in cancer therapy and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and its potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. The compound has an IC50 value of 5.8 nM for p110α, indicating high potency in targeting this isoform . The inhibition of p110α leads to downstream effects including:

  • Decreased Akt Phosphorylation : this compound reduces the phosphorylation of Akt in a dose-dependent manner, which is crucial for cell survival and proliferation .
  • Induction of Apoptosis : In acute myeloid leukemia (AML) cells, this compound promotes apoptosis by disrupting the interaction between anti-apoptotic proteins Bcl-xL and Mcl-1 with pro-apoptotic factors like Bak .
  • Anti-inflammatory Effects : this compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, suggesting its potential use in treating inflammatory conditions .

1. Acute Myeloid Leukemia Cells

In AML cells, this compound effectively induces apoptosis by targeting the PI3K pathway. The simultaneous loss of Bcl-xL and Mcl-1 leads to rapid cell death, making it a promising candidate for leukemia treatment .

2. Esophageal Epithelial Cells

In studies involving feline esophageal epithelial cells, this compound significantly reduced the expression of inflammatory mediators when exposed to oxidative stress (hydrogen peroxide). This suggests that this compound can mitigate oxidative damage and inflammation in esophageal tissues .

3. Mantle Cell Lymphoma (MCL) Cells

Recent findings indicate that this compound can overcome resistance to venetoclax in MCL cells. It effectively diminishes MCL-1 expression and AKT activation, leading to increased apoptosis in resistant cell lines .

Comparative Efficacy

The following table summarizes the IC50 values of this compound across different cell types and conditions:

Cell Type IC50 (nM) Effect
Acute Myeloid Leukemia5.8Induces apoptosis
Esophageal EpithelialVariesReduces inflammatory cytokines
Mantle Cell Lymphoma1.5 - 17.2Overcomes venetoclax resistance
Melanoma Cells~200Reduces TRIB2 protein levels

Case Study 1: Overcoming Venetoclax Resistance

In a study involving MCL cells resistant to venetoclax, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as a therapeutic agent for resistant cancers .

Case Study 2: Anti-inflammatory Effects

Research on feline esophageal epithelial cells showed that this compound could effectively reduce pro-inflammatory cytokine levels following oxidative stress exposure, highlighting its role in managing inflammatory diseases .

Q & A

Q. What are the primary molecular targets of PIK-75, and how do its selectivity profiles influence experimental design?

this compound is a dual inhibitor targeting p110α (PI3Kα) with an IC50 of 5.8 nM and DNA-PK with an IC50 of 2 nM . Its 200-fold selectivity for p110α over p110β necessitates careful experimental controls to isolate isoform-specific effects. For example, kinase inhibition assays should include isoform-specific mutants (e.g., Ser773 mutants for p110α) and parallel testing against DNA-PK to distinguish off-target effects .

Q. What standardized methodologies are recommended for assessing this compound’s inhibitory effects in vitro?

Key protocols include:

  • Kinase inhibition assays : Use 20 mM HEPES buffer (pH 7.5) with 5 mM MgCl2, 180 µM phosphatidylinositol, and ATP (100 µM, including [γ-<sup>32</sup>P]ATP). Reactions are terminated with 1 M HCl, followed by lipid extraction and scintillation counting .
  • Cell viability assays : Measure mitochondrial activity via absorbance (570/690 nm) after 72-hour treatment. IC50 values should be calculated using nonlinear regression (e.g., Prism software) .

Q. How does this compound modulate PI3K/Akt signaling in cancer models, and what functional readouts are critical?

this compound suppresses Akt phosphorylation (Ser473/Thr308), reducing downstream pro-survival signaling. Functional assays should include:

  • Migration/invasion : Boyden chamber assays (e.g., inhibition of HRGβ1-induced migration in ErbB3<sup>WT</sup> models) .
  • Apoptosis : Caspase-3/7 activation and γH2AX quantification (DNA damage marker) in sensitive cell lines (e.g., T-ALL) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across cell lines with varying TAL1 and Akt activation statuses?

Studies show this compound sensitivity correlates with TAL1 expression and Akt activation (e.g., IC50 = 59–96 nM in TAL1<sup>+</sup> T-ALL vs. resistance in TAL1<sup>-</sup> lines) . To address variability:

  • Stratify cell models by TAL1/Akt status using Western blotting.
  • Use siRNA knockdown of TAL1 or constitutively active Akt mutants to validate dependency .
  • Monitor γH2AX levels to confirm DNA-PK inhibition in resistant lines .

Q. What experimental strategies optimize this compound’s combination with other inhibitors (e.g., CDK inhibitors) to overcome resistance?

Synergy analysis (e.g., Bliss independence models) in cutaneous squamous cell carcinoma (CSCC) reveals:

  • Additive effects at low concentrations (Fa < 0.5) but antagonism at high doses (CI > 1) in UW-CSCC1 .
  • Strong synergy (CI = 0.5) in UW-CSCC2 with dose-reduction indices (DRI) up to 10.7 for dinaciclib .
  • Recommendation : Pre-screen models for PI3K isoform dependency (e.g., p110γ/PIK3CG in Jurkat cells) to prioritize combinatorial partners .

Q. How does this compound’s inhibition of RNA polymerase II (RNAPII) complicate transcriptional profiling in sensitive vs. resistant cells?

this compound reduces global transcription by inhibiting RNAPII phosphorylation (Ser2/5). However, RNA-seq data must be normalized to spike-in controls (e.g., synthetic RNA) to distinguish true gene expression changes from technical artifacts. For example, in T-ALL cells, GIMAP and TAL1-target genes (ARID5B, MYB) are downregulated independently of global suppression .

Q. What mechanisms underlie this compound’s paradoxical effects on NRF2 signaling in pancreatic cancer?

this compound induces proteasomal degradation of NRF2 , suppressing HO-1 and MRP5 expression. However, in MG132-treated cells, NRF2 degradation is reversed, confirming ubiquitination dependency . Key steps:

  • Co-treat with proteasome inhibitors (e.g., MG132) to validate degradation pathways.
  • Use luciferase reporters to quantify NRF2 transcriptional activity post-treatment .

Methodological Considerations

How should researchers design PICOT-style questions for preclinical studies on this compound?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Population: TAL1<sup>+</sup> T-ALL cell lines.
  • Intervention: this compound (1–100 nM).
  • Comparison: Vehicle (DMSO) vs. isoform-specific PI3K inhibitors.
  • Outcome: Apoptosis (caspase-3/7 activity).
  • Time: 48–72 hours .

Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?

  • Nonlinear regression (variable slope, four-parameter model) for IC50 calculation.
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare effects across cell line subgroups (e.g., TAL1<sup>+</sup> vs. TAL1<sup>-</sup>) .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced apoptosis in T-ALL cells, while others show no effect on NT secretion in ileal models?

Tissue-specific PI3K isoform expression and off-target effects explain discrepancies:

  • In T-ALL, p110α inhibition dominates, triggering apoptosis via Akt suppression .
  • In ileal models, p110β or other isoforms may compensate, leaving NT secretion unchanged despite p110α inhibition .
  • Solution : Use isoform-selective inhibitors (e.g., BYL719 for p110α) as controls to isolate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.